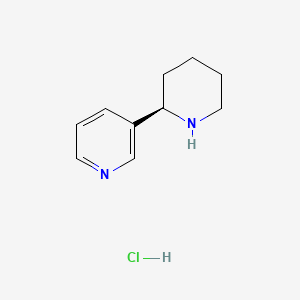

(R)-3-(Piperidin-2-yl)pyridine hydrochloride

Description

(R)-3-(Piperidin-2-yl)pyridine hydrochloride is a chiral organic compound characterized by a pyridine ring substituted with a piperidin-2-yl group at the 3-position, in the (R)-enantiomeric form, and formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₄N₂·HCl, with a molecular weight of 198.69 g/mol . While the (S)-enantiomer, known as anabasine hydrochloride, is a naturally occurring alkaloid found in plants like Nicotiana glauca, the (R)-enantiomer is a synthetic analog with distinct stereochemical properties .

This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology, for exploring structure-activity relationships (SAR) in nicotinic acetylcholine receptor (nAChR) modulation . Its stereochemistry significantly influences binding affinity and selectivity, making it a critical subject of study for enantiomer-specific effects.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

3-[(2R)-piperidin-2-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1 |

InChI Key |

VTMZQNZVYCJLGG-HNCPQSOCSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=CC=C2.Cl |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization Approaches

The synthesis of (R)-3-(Piperidin-2-yl)pyridine hydrochloride traditionally involves controlled reactions between pyridine and piperidine derivatives. These reactions typically require carefully selected chiral catalysts to ensure the formation of the (R)-enantiomer specifically. Reaction conditions generally employ dichloromethane or ethanol as solvents, followed by recrystallization or chromatographic purification to achieve high enantiomeric purity.

The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt, which enhances stability and solubility properties for research applications. While these classical approaches are well-established, they often suffer from limited stereoselectivity without specialized catalysts or resolution techniques.

Resolution of Racemic Mixtures

Another traditional approach involves synthesizing racemic 3-(piperidin-2-yl)pyridine followed by resolution techniques to isolate the desired (R)-enantiomer:

- Crystallization with chiral resolving agents

- Chiral HPLC separation

- Enzymatic resolution methodologies

This approach, while conceptually straightforward, is inherently limited by a maximum theoretical yield of 50% of the desired enantiomer, making it less efficient for large-scale production.

Modern Catalytic Methods

Rhodium-Catalyzed Asymmetric Synthesis

Recent advances in catalytic chemistry have revolutionized the preparation of enantiomerically enriched piperidines. Rhodium-catalyzed methods demonstrate particular promise for synthesizing compounds like this compound.

A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction for synthesizing 3-substituted piperidines from pyridine derivatives and boronic acids. This method has proven highly effective for creating various enantiomerically enriched 3-piperidines with excellent stereoselectivity.

The process typically involves three key steps:

- Partial reduction of pyridine

- Rhodium-catalyzed asymmetric carbometalation

- Further reduction to obtain the desired piperidine

This three-step sequence provides access to a wide variety of enantioenriched 3-piperidines with excellent functional group tolerance, making it readily adaptable for the synthesis of this compound.

Transition Metal-Catalyzed Reductive Transamination

Another promising approach involves rhodium-catalyzed reductive transamination for the preparation of chiral piperidines from pyridinium salts. This method provides excellent diastereo- and enantioselectivity with broad functional group tolerance.

The mechanism involves introducing a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen while inducing chirality on the ring. This approach offers several advantages over traditional methods:

- Excellent functional group tolerance (including reducible and coordinating groups)

- High scalability (demonstrated at multi-hundred-gram scale)

- Ability to incorporate isotopic labels

This method represents a significant advancement over traditional asymmetric hydrogenation approaches for accessing compounds like this compound.

Palladium-Catalyzed Approaches

Sequential Coupling-Hydrogenation

Palladium-catalyzed methods offer valuable alternatives for synthesizing piperidine derivatives applicable to the preparation of this compound. One particularly effective approach combines Suzuki-Miyaura coupling with subsequent hydrogenation in a one-pot sequential process.

The generalized reaction sequence involves:

- Palladium-catalyzed coupling of a pyridine derivative with an appropriate coupling partner

- In situ hydrogenation to generate the piperidine framework

- Optional functionalization to install the required stereocenter

This methodology is notable for its chemoselectivity and compatibility with diverse functional groups. Researchers have demonstrated that careful control of reaction conditions allows for selective reduction of specific rings or functional groups while leaving others intact.

Chemoselective Hydrogenation

Palladium-catalyzed selective hydrogenation represents another valuable approach for converting pyridine derivatives to piperidines. Studies indicate that reactivity can be finely tuned based on substrate concentration, catalyst loading, and reaction conditions.

For preparing this compound, this approach would require:

- Selection of an appropriate pyridine precursor

- Chiral catalyst or auxiliary to control stereoselectivity

- Carefully optimized hydrogenation conditions

- Conversion to the hydrochloride salt

Recent studies demonstrate that electronic and steric factors significantly influence reaction rates and selectivity, with HOMO/LUMO states and substituent bulkiness playing key roles in determining hydrogenation outcomes.

Stereoselective Synthesis via Organometallic Intermediates

Zinc-Mediated Cross-Coupling

Organozinc chemistry offers powerful approaches for constructing stereodefined piperidine frameworks. The reaction of protected β-aminoalkyl zinc iodides with electrophilic partners, followed by cyclization, has proven effective for synthesizing enantiomerically enriched piperidines.

A generalized approach involves:

- Preparation of zinc reagents from amino acid derivatives

- Copper-catalyzed coupling with appropriate electrophiles

- Cyclization using base (e.g., sodium hydride)

- Optional functionalization and salt formation

This methodology has been demonstrated to produce 5-methylene piperidines in good yields (55-85%) with high enantiomeric purity. Such intermediates could potentially be further functionalized to access this compound.

Comparative Analysis of Synthetic Methods

The following table provides a comprehensive comparison of different synthetic approaches for preparing this compound and related compounds:

| Method | Key Features | Stereoselectivity | Scalability | Functional Group Tolerance | Technical Complexity |

|---|---|---|---|---|---|

| Direct Functionalization | Classical approach using pyridine and piperidine derivatives | Moderate to High (with chiral catalysts) | Good | Moderate | Moderate |

| Resolution of Racemic Mixtures | Separation of enantiomers after synthesis | Excellent | Moderate | Excellent | Low to Moderate |

| Rh-Catalyzed Asymmetric Reductive Heck | Uses pyridine derivatives and boronic acids | Excellent (>90% ee) | Good | Excellent | High |

| Rh-Catalyzed Reductive Transamination | Transforms pyridinium salts via transamination | Excellent (>95% ee) | Excellent | Excellent | High |

| Pd-Catalyzed Sequential Coupling-Hydrogenation | One-pot functionalization | Good to Excellent | Moderate | Good | Moderate |

| Zn-Mediated Cross-Coupling | Uses organozinc reagents | Good (55-85% ee) | Moderate | Good | High |

| Reductive Cyclization | Forms piperidine ring via reduction | Moderate to Good | Good | Moderate | Moderate |

This comparison reveals that modern catalytic methods, particularly rhodium-catalyzed asymmetric approaches, offer significant advantages in terms of stereoselectivity and functional group tolerance. However, classical methods may still be valuable for specific applications or when specialized catalysts are unavailable.

Recent Advances and Optimization Strategies

Catalyst Design and Optimization

Recent research has focused on developing improved catalytic systems for stereoselective piperidine synthesis. Notable advances include:

- Development of ferrocene-based chiral ligands for rhodium catalysts, which achieve high stereoselectivity (>99% ee) in asymmetric hydrogenation

- Ruthenium complexes with specifically engineered chiral auxiliaries that minimize formation of defluorinated by-products when handling fluorinated substrates

- Iridium catalysts for hydrogen-borrowing reactions that enable stereoselective piperidine synthesis through sequential oxidation-amination-reduction cascades

These developments directly impact the potential for high-yielding, highly stereoselective synthesis of this compound.

Flow Chemistry Applications

Continuous flow methods represent an important frontier in the synthesis of piperidine derivatives. These approaches offer several advantages for preparing compounds like this compound:

- Enhanced reaction control and reproducibility

- Improved safety profiles when handling hazardous reagents

- Potential for seamless integration of multiple reaction steps

- Simplified scale-up for industrial production

Recent patents describe continuous flow reactors for piperidine synthesis that enhance reproducibility and reduce side-product formation. These methods could potentially be adapted for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-3-(Piperidin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

®-3-(Piperidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-(Piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Comparisons

Stereochemical Differences: The (R)-enantiomer exhibits distinct binding properties compared to the (S)-enantiomer (anabasine), which is a natural alkaloid. For example, anabasine’s (S)-configuration is critical for its interaction with nAChRs in insects, contributing to its insecticidal activity .

Ring Size and Substitution: Replacing the piperidine (6-membered) ring with a pyrrolidine (5-membered) ring, as in nornicotine, reduces molecular rigidity and alters receptor binding kinetics. Nornicotine’s pyrrolidine ring enhances its similarity to nicotine, a primary nAChR agonist .

Positional Isomerism :

Research and Application Insights

Key Research Findings

- Stereochemistry and Bioactivity: Studies on related compounds, such as imidazo[1,5-a]pyridines with piperidin-2-yl groups, reveal that stereochemistry profoundly affects enzyme inhibition (e.g., insulin-regulated aminopeptidase), suggesting analogous trends for (R)-3-(Piperidin-2-yl)pyridine derivatives .

- Structural Similarity Metrics: Computational analyses rank this compound with a 0.96 similarity score to its racemic form, highlighting minor stereochemical deviations in otherwise identical frameworks .

Biological Activity

(R)-3-(Piperidin-2-yl)pyridine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activity. This article delves into its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 198.69 g/mol. Its structure features a pyridine ring substituted with a piperidine moiety, enhancing its pharmacological properties and selectivity towards various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The chiral nature of this compound allows for selective binding, which can modulate the activity of these targets and influence various biochemical pathways. This selectivity is crucial for its potential therapeutic effects, particularly in treating diseases that involve these molecular targets.

1. Cancer Therapy

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism may involve the inhibition of microtubule assembly, leading to apoptosis in cancer cells .

2. Neurological Disorders

The compound's interaction with muscarinic receptors suggests its potential role in treating cognitive disorders such as Alzheimer's disease. By acting as an agonist for muscarinic M1 receptors, it may help alleviate cognitive decline associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-3-(Piperidin-2-yl)pyridine | 0.98 | Opposite chirality may lead to different biological activity. |

| (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 0.96 | Different ring structure affects reactivity and binding properties. |

| 3-(Piperidin-4-yl)pyridine hydrochloride | 0.79 | Variation in piperidine position alters interaction with biological targets. |

This table illustrates how the chiral configuration and substituent positioning significantly influence the pharmacological profiles of these compounds.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 cells, revealing an IC50 value ranging between 2.43–7.84 μM, indicating potent growth inhibition compared to non-cancerous cell lines . The compound was found to enhance caspase-3 activity, suggesting its role in promoting apoptosis.

Molecular Modeling Studies

Molecular docking studies have demonstrated that this compound exhibits favorable binding affinities towards target receptors, which supports its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-3-(Piperidin-2-yl)pyridine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Core Synthesis : React 2-chloropyridine with (R)-piperidin-2-yl derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). Acidic workup with HCl yields the hydrochloride salt .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyridine to piperidine), temperature (80–100°C), and reaction time (12–24 hours). Monitor progress via TLC or HPLC. Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

- Scalability : Use continuous flow reactors to enhance reproducibility and reduce side-product formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

- Methodology :

- NMR : H and C NMR in DMSO-d6 confirm proton environments and chiral center integrity. Key signals: pyridine protons (δ 8.2–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELX-2018) resolves absolute configuration. Refinement parameters: R1 < 0.05, wR2 < 0.12. Use Mo-Kα radiation (λ = 0.71073 Å) and 293 K data collection .

- HPLC-MS : Reverse-phase C18 column (ACN/0.1% TFA gradient) with ESI-MS detects enantiomeric impurities (LOD: 0.1%) .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data when this compound shows varying binding affinities across receptor subtypes?

- Methodology :

- Assay Design : Use radioligand binding assays (e.g., H-labeled antagonists) across α4β2 and α7 nicotinic acetylcholine receptors. Control for buffer pH (7.4) and temperature (37°C) .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC values. Statistically compare replicates (n ≥ 3) via ANOVA. If discrepancies persist, verify receptor preparation purity (SDS-PAGE) and ligand stability (LC-MS) .

- Molecular Docking : Simulate binding poses (AutoDock Vina) to identify steric clashes or hydrogen-bonding variations between subtypes .

Q. What strategies resolve enantiomeric impurities during asymmetric synthesis of this chiral piperidine-pyridine derivative?

- Methodology :

- Chiral Catalysis : Employ (R)-BINAP ligands with palladium catalysts to enhance enantioselectivity (>90% ee). Monitor via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Resolution : Use diastereomeric salt formation with L-tartaric acid. Recrystallize from methanol to isolate (R)-enantiomer .

- Quality Control : Validate enantiopurity using polarimetry ([α] = +15° to +18° in methanol) and circular dichroism (CD) spectroscopy .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coat, safety goggles). Avoid dust generation during weighing .

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Do not rinse into drains .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Conduct regular inventory checks for container integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.